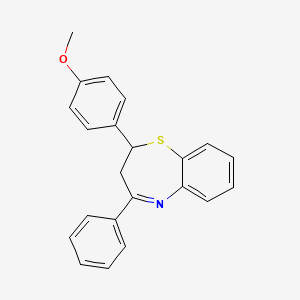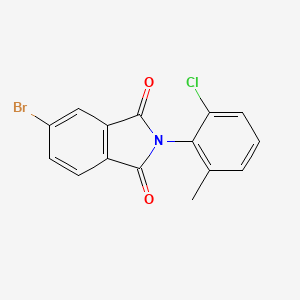![molecular formula C19H17NO2S4 B11658574 4,4-dimethyl-5-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11658574.png)
4,4-dimethyl-5-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-DIMETHYL-5-(4-METHYLBENZENESULFONYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE is a complex organic compound that belongs to the class of dithioloquinoline derivatives
Preparation Methods
The synthesis of 4,4-DIMETHYL-5-(4-METHYLBENZENESULFONYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE involves several steps. One common method includes the reaction of dihydroquinolines containing a hidden iso-propenyl group with elemental sulfur in dimethylformamide. This reaction is typically carried out under reflux conditions with a five-fold excess of sulfur . The resulting product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,4-DIMETHYL-5-(4-METHYLBENZENESULFONYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of protein kinases. It binds to the active site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts various signaling pathways involved in cell growth and proliferation, making it a potential candidate for cancer therapy . The molecular targets include kinases such as JAK3 and NPM1-ALK, among others .
Comparison with Similar Compounds
Compared to other dithioloquinoline derivatives, 4,4-DIMETHYL-5-(4-METHYLBENZENESULFONYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE stands out due to its unique sulfonyl group, which enhances its chemical reactivity and biological activity. Similar compounds include:
4,4-DIMETHYL-4,5-DIHYDRO-1,2-DITHIOLO-[3,4-C]QUINOLINE-1-THIONE: Known for its use in cycloaddition reactions.
4,5-DIMETHYL-1,2-DITHIOLE-3-THIONE: Studied for its pharmacological activities, including antitumor and antioxidant properties.
Properties
Molecular Formula |
C19H17NO2S4 |
|---|---|
Molecular Weight |
419.6 g/mol |
IUPAC Name |
4,4-dimethyl-5-(4-methylphenyl)sulfonyldithiolo[3,4-c]quinoline-1-thione |
InChI |
InChI=1S/C19H17NO2S4/c1-12-8-10-13(11-9-12)26(21,22)20-15-7-5-4-6-14(15)16-17(19(20,2)3)24-25-18(16)23/h4-11H,1-3H3 |
InChI Key |
MTJIUPKCPMVMAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C4=C(C2(C)C)SSC4=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1Z)-1-(1,3-benzodioxol-5-yl)-3-(benzylamino)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide](/img/structure/B11658520.png)
![N-(2-ethoxyphenyl)-2-(2-phenoxyacetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11658526.png)
![Ethyl 6-tert-butyl-2-({[2-(3-ethoxyphenyl)quinolin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11658533.png)


![Ethyl 2-({[2-(2,4-dichlorophenyl)-3-methylquinolin-4-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11658554.png)


![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11658567.png)
![N-benzyl-N-(4-{[(2E)-2-benzylidenehydrazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B11658568.png)
![(2E)-2-(1H-benzimidazol-2-yl)-3-[5-(2,4-difluorophenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B11658575.png)

![N-{2-[(2-methoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B11658591.png)

